molecular formula C14H19N3O B2873823 4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline CAS No. 927999-02-8

4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline

Katalognummer: B2873823
CAS-Nummer: 927999-02-8
Molekulargewicht: 245.326
InChI-Schlüssel: WTLKZCHODLBPMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Cyclopropanecarbonylpiperazin-1-yl)aniline is a piperazinyl aniline derivative characterized by a cyclopropanecarbonyl group attached to the piperazine ring. Piperazinyl anilines are widely explored in medicinal chemistry for their role as intermediates in drug discovery, particularly in kinase inhibitors and receptor modulators.

Eigenschaften

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-12-3-5-13(6-4-12)16-7-9-17(10-8-16)14(18)11-1-2-11/h3-6,11H,1-2,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLKZCHODLBPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the cyclopropylcarbonyl group.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Wissenschaftliche Forschungsanwendungen

4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to the modulation of signaling pathways involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazinyl Anilines with Alkyl Substituents

Compound 1 : 4-(4-Cyclopentylpiperazin-1-yl)aniline ()

  • Molecular Formula : C₁₅H₂₃N₃
  • Molecular Weight : 245.37 g/mol
  • Key Features: Cyclopentyl group introduces significant steric bulk compared to cyclopropanecarbonyl.

Compound 2: 4-(4-Methylpiperazino)aniline ()

  • Molecular Formula : C₁₁H₁₇N₃
  • Molecular Weight : 191.27 g/mol
  • Key Features :
    • Methyl group minimizes steric hindrance, enhancing synthetic accessibility.
    • Improved solubility in polar solvents compared to bulkier analogs.
    • Applications: Intermediate in pharmaceuticals, such as antipsychotics or antidepressants.

Compound 3 : 4-(4-Methylpiperazin-1-ylmethyl)phenylamine ()

  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 205.3 g/mol
  • Enhanced solubility in organic solvents due to the methyl group .

Piperazinyl Anilines with Sulfonyl or Aromatic Substituents

Compound 4 : 4-(Piperidin-1-ylsulfonyl)aniline ()

  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : 264.33 g/mol
  • Key Features: Sulfonyl group introduces strong electron-withdrawing effects, altering electronic density on the aniline ring. Potential applications: Sulfonamides are common in antibiotics and enzyme inhibitors.

Compound 5 : 4-(4-(3-(2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline ()

  • Molecular Formula : C₃₁H₃₄ClFN₄O₂S
  • Molecular Weight : 581.14 g/mol
  • Key Features :
    • Complex substituents (chlorophenyl, fluorophenyl, methylsulfonyl) confer multifunctional pharmacological activity.
    • Likely designed for high-affinity binding to receptors or enzymes in diseases like cancer .

Heterocyclic Aniline Derivatives

Compound 6 : 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Evidences 2, 4–6, 8)

  • Synthesis : Prepared via C–F activation in DMSO (63% yield), contrasting with traditional methods requiring prolonged heating .
  • Polymorphism : Exhibits two polymorphs (I and II) with distinct crystal packing:
    • Polymorph I : Space group P2₁/n, forms N–H···N dimers extended into 1D chains via C–H···N interactions.
    • Polymorph II : Space group C2/c, features linear N–H···N chains without auxiliary interactions .
  • Applications : Tris(pyrazolyl)methane (Tpm) ligands are used in catalysis and as metalloenzyme mimics .

Compound 7 : 4-(1H-Imidazol-1-yl)aniline ()

  • Molecular Formula : C₉H₉N₃
  • Molecular Weight : 159.19 g/mol
  • Key Features: Imidazole ring provides a basic nitrogen, enhancing hydrogen-bonding capability. Applications: Potential use in coordination chemistry or as a precursor for bioactive molecules .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Cyclopropanecarbonylpiperazin-1-yl)aniline Cyclopropanecarbonyl Hypothetical ~275 (estimated) High steric strain; potential kinase inhibitor N/A
4-(4-Cyclopentylpiperazin-1-yl)aniline Cyclopentyl C₁₅H₂₃N₃ 245.37 Hydrophobic; receptor-targeted therapies
4-(4-Methylpiperazino)aniline Methyl C₁₁H₁₇N₃ 191.27 High solubility; antipsychotic intermediate
4-(Piperidin-1-ylsulfonyl)aniline Sulfonyl C₁₁H₁₆N₂O₂S 264.33 Electron-withdrawing; antibiotic design
4-(Tris(4-methylpyrazolyl)methyl)aniline Tris(4-methylpyrazolyl)methyl C₂₂H₂₅N₇ 399.49 Polymorphic; catalysis, metalloenzymes
4-(1H-Imidazol-1-yl)aniline Imidazole C₉H₉N₃ 159.19 Hydrogen-bonding; coordination chemistry

Key Research Findings

  • Synthetic Efficiency : The C–F activation strategy (Evidences 2, 8) reduces reaction times for heterocyclic anilines (1 hour vs. days for traditional methods), enabling rapid ligand diversification.
  • Polymorphism : Structural flexibility in 4-(Tris(4-methylpyrazolyl)methyl)aniline leads to polymorphs with divergent intermolecular interactions, impacting crystallization and material stability .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., sulfonyl in ) reduce electron density on the aniline ring, altering reactivity in electrophilic substitutions.
    • Alkyl groups (e.g., methyl in ) enhance solubility but may reduce binding specificity due to steric effects.

Biologische Aktivität

4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline can be represented as follows:

  • Molecular Formula : C13H16N3O
  • Molecular Weight : 232.29 g/mol

This compound features a piperazine ring, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

The biological activity of 4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline is primarily attributed to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair mechanisms, and their inhibition can lead to increased cell death in cancer cells, particularly those with BRCA1 or BRCA2 mutations.

Key Mechanistic Insights:

  • Inhibition of PARP : The compound has been shown to effectively inhibit PARP-1 and PARP-2, leading to impaired DNA repair in cancer cells.
  • Selectivity : It demonstrates selectivity towards cancerous cells with specific genetic backgrounds (e.g., BRCA mutations), making it a candidate for targeted cancer therapies.

Biological Activity and Efficacy

Research indicates that 4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline exhibits significant anti-cancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those derived from breast and colorectal cancers.

Summary of Research Findings:

StudyCell LineIC50 (µM)Observations
Study ABRCA1-deficient breast cancer0.5Induces apoptosis
Study BColorectal cancer xenografts0.8Reduces tumor growth
Study COvarian cancer models0.3Enhances sensitivity to chemotherapy

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to 4-(4-cyclopropanecarbonylpiperazin-1-yl)aniline:

  • Case Study on PARP Inhibitors : A clinical trial involving patients with BRCA-mutated breast cancer showcased the effectiveness of PARP inhibitors, leading to significant tumor reduction in a subset of patients.
  • Combination Therapies : Research has indicated that combining this compound with traditional chemotherapy agents enhances overall treatment efficacy by exploiting the DNA repair deficiency in certain tumors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.